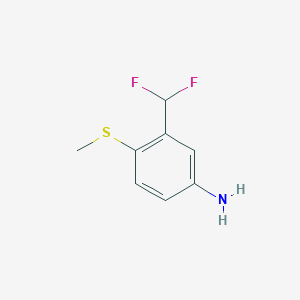
3-(Difluoromethyl)-4-(methylsulfanyl)aniline
Vue d'ensemble
Description
3-(Difluoromethyl)-4-(methylsulfanyl)aniline is a chemical compound with the molecular formula C7H7F2N . It is a clear colorless to pale yellow liquid .
Synthesis Analysis
The synthesis of difluoromethyl compounds has been a topic of significant research. A review paper describes the recent advances in difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of 3-(Difluoromethyl)-4-(methylsulfanyl)aniline can be represented by the SMILES string NC1=CC=CC(=C1)C(F)F . The InChI Key is IDFPXKDJNDYDKA-UHFFFAOYSA-N .Chemical Reactions Analysis
Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic .Physical And Chemical Properties Analysis
3-(Difluoromethyl)-4-(methylsulfanyl)aniline is a clear colorless to pale yellow liquid . The assay (GC) is ≥96.0% and the refractive index is 1.5210-1.5260 @ 20°C .Applications De Recherche Scientifique
Difluoromethylation of Heterocycles
- Scientific Field : Organic Chemistry
- Application Summary : 3-(Difluoromethyl)-4-(methylsulfanyl)aniline is used in the difluoromethylation of heterocycles . Heterocycles are the core moieties of various biologically and pharmacologically active ingredients . Difluoromethylation is of prime importance due to its applicability in functionalizing these diverse fluorine-containing heterocycles .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it was mentioned that this process is a radical process .
- Results or Outcomes : The specific results or outcomes were not detailed in the source. However, it was mentioned that substantial progress has been made in the construction of difluoromethylation substituted scaffolds .
Late-stage Difluoromethylation
- Scientific Field : Organic Chemistry
- Application Summary : This compound could potentially be used in late-stage difluoromethylation processes . This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it was mentioned that this process is based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .
- Results or Outcomes : The specific results or outcomes were not detailed in the source. However, it was mentioned that these advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Synthesis of Polyaniline Derivatives
- Scientific Field : Polymer Chemistry
- Application Summary : Although not specifically mentioned, it’s possible that “3-(Difluoromethyl)-4-(methylsulfanyl)aniline” could be used in the synthesis of new polyaniline derivatives . This would involve modifying aniline monomers with various characteristics to study the effect of the substituent on the respective polymer .
Chemical Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in chemical synthesis . It is sold by chemical suppliers, indicating that it is likely used as a building block or reagent in various chemical reactions .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Fluorine-Containing Heterocycles
- Scientific Field : Organic Chemistry
- Application Summary : This compound could potentially be used in the synthesis of fluorine-containing heterocycles . These are the core moieties of various biologically and pharmacologically active ingredients .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Orientations Futures
Propriétés
IUPAC Name |
3-(difluoromethyl)-4-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NS/c1-12-7-3-2-5(11)4-6(7)8(9)10/h2-4,8H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHCQWGXZHUJBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-4-(methylsulfanyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



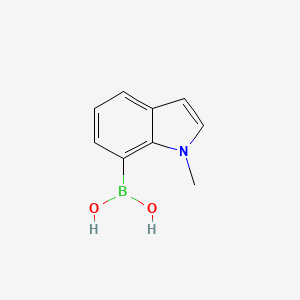
![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426787.png)
![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)
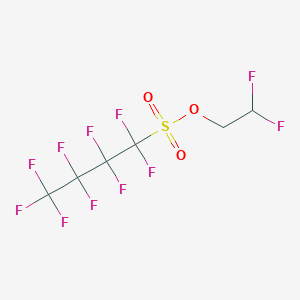
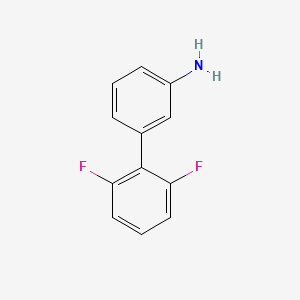
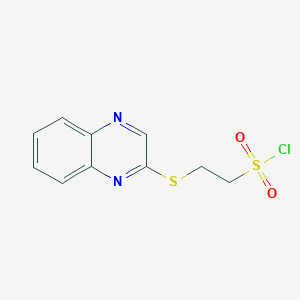
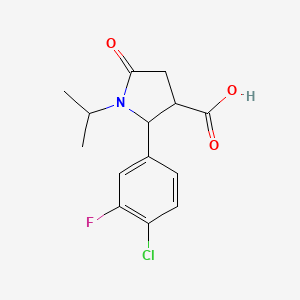
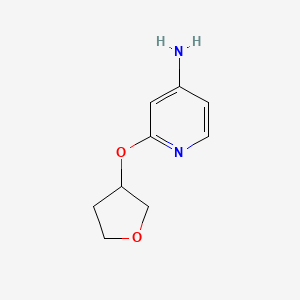
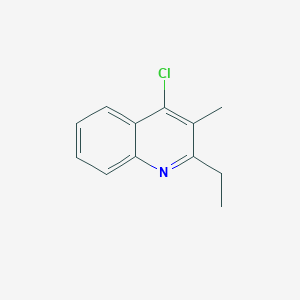
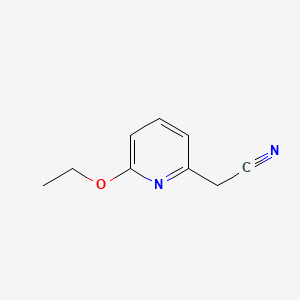
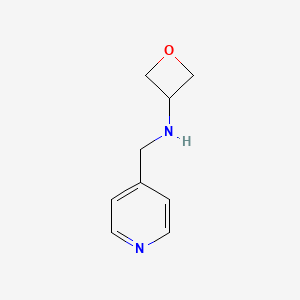
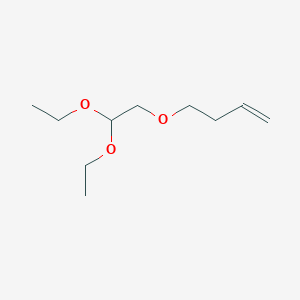
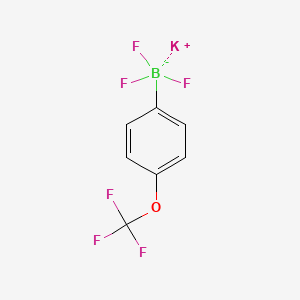
![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)